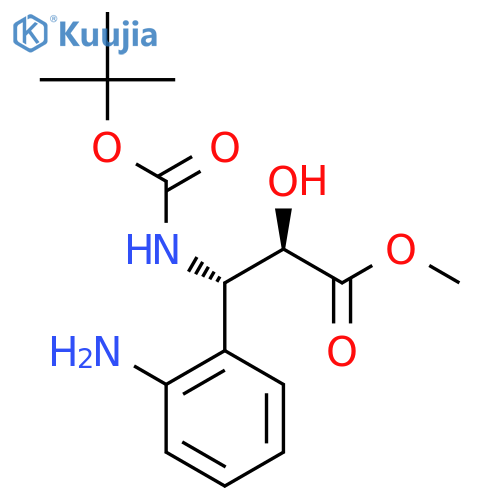

Cas no 1176534-47-6 (methyl (2R,3S)-3-(2-aminophenyl)-3-{(tert-butoxy)carbonylamino}-2-hydroxypropanoate)

methyl (2R,3S)-3-(2-aminophenyl)-3-{(tert-butoxy)carbonylamino}-2-hydroxypropanoate 化学的及び物理的性質

名前と識別子

-

- METHYL (2R,3S)-3-(2-AMINOPHENYL)-3-[(TERT-BUTOXYCARBONYL)AMINO]-2-HYDROXYPROPANOATE

- Methyl (2r,3s)-3-(2-aminophenyl)-3-((tert-butoxycarbonyl)amino)-2-hydroxypropanoate

- methyl (2R,3S)-3-(2-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate

- methyl(2R,3S)-3-(2-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate

- Benzenepropanoic acid, 2-amino-β-[[(1,1-dimethylethoxy)carbonyl]amino]-α-hydroxy-, methyl ester, (αR,βS)-

- methyl (2R,3S)-3-(2-aminophenyl)-3-{(tert-butoxy)carbonylamino}-2-hydroxypropanoate

-

- MDL: MFCD09971695

- インチ: 1S/C15H22N2O5/c1-15(2,3)22-14(20)17-11(12(18)13(19)21-4)9-7-5-6-8-10(9)16/h5-8,11-12,18H,16H2,1-4H3,(H,17,20)/t11-,12+/m0/s1

- InChIKey: GPSAMBTZTRJUNL-NWDGAFQWSA-N

- ほほえんだ: O(C(N[C@@H](C1C=CC=CC=1N)[C@H](C(=O)OC)O)=O)C(C)(C)C

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 7

- 複雑さ: 394

- トポロジー分子極性表面積: 111

- 疎水性パラメータ計算基準値(XlogP): 1.6

methyl (2R,3S)-3-(2-aminophenyl)-3-{(tert-butoxy)carbonylamino}-2-hydroxypropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-88041-5.0g |

methyl (2R,3S)-3-(2-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate |

1176534-47-6 | 5.0g |

$10573.0 | 2023-02-11 | ||

| Enamine | EN300-88041-1g |

methyl (2R,3S)-3-(2-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate |

1176534-47-6 | 1g |

$3645.0 | 2023-09-01 | ||

| Enamine | EN300-88041-2.5g |

methyl (2R,3S)-3-(2-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate |

1176534-47-6 | 2.5g |

$7147.0 | 2023-09-01 | ||

| Enamine | EN300-88041-0.05g |

methyl (2R,3S)-3-(2-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate |

1176534-47-6 | 0.05g |

$3062.0 | 2023-09-01 | ||

| Enamine | EN300-88041-0.5g |

methyl (2R,3S)-3-(2-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate |

1176534-47-6 | 0.5g |

$3499.0 | 2023-09-01 | ||

| Enamine | EN300-88041-5g |

methyl (2R,3S)-3-(2-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate |

1176534-47-6 | 5g |

$10573.0 | 2023-09-01 | ||

| Enamine | EN300-88041-10.0g |

methyl (2R,3S)-3-(2-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate |

1176534-47-6 | 10.0g |

$15678.0 | 2023-02-11 | ||

| Enamine | EN300-88041-10g |

methyl (2R,3S)-3-(2-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate |

1176534-47-6 | 10g |

$15678.0 | 2023-09-01 | ||

| Enamine | EN300-88041-1.0g |

methyl (2R,3S)-3-(2-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate |

1176534-47-6 | 1.0g |

$3645.0 | 2023-02-11 | ||

| Enamine | EN300-88041-0.1g |

methyl (2R,3S)-3-(2-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate |

1176534-47-6 | 0.1g |

$3208.0 | 2023-09-01 |

methyl (2R,3S)-3-(2-aminophenyl)-3-{(tert-butoxy)carbonylamino}-2-hydroxypropanoate 関連文献

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

-

Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181

-

Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234

-

Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

Related Articles

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

methyl (2R,3S)-3-(2-aminophenyl)-3-{(tert-butoxy)carbonylamino}-2-hydroxypropanoateに関する追加情報

Methyl (2R,3S)-3-(2-Aminophenyl)-3-{(tert-Butoxy)carbonylamino}-2-Hydroxypropanoate: A Comprehensive Overview

Methyl (2R,3S)-3-(2-aminophenyl)-3-{(tert-butoxy)carbonylamino}-2-hydroxypropanoate is a complex organic compound with the CAS number 1176534-47-6. This compound belongs to the class of amino acid derivatives and is characterized by its intricate stereochemistry and functional groups. The molecule features a chiral center at the 2R and 3S positions, which plays a critical role in its biological activity and pharmacokinetic properties. The presence of a tert-butoxycarbonyl (Boc) group and a phenylamine moiety further enhances its potential as a substrate in peptide synthesis and drug discovery.

Recent advancements in chemical synthesis have enabled the precise construction of this compound, leveraging stereo-selective methodologies. The Boc group, a widely used protecting group in peptide chemistry, ensures stability during synthetic procedures while maintaining the integrity of the amino functionality. The phenylamine moiety introduces aromaticity and potential hydrogen bonding capabilities, which are essential for interactions with biological targets such as enzymes or receptors.

One of the most significant applications of methyl (2R,3S)-3-(2-aminophenyl)-3-{(tert-butoxy)carbonylamino}-2-hydroxypropanoate lies in its role as an intermediate in the synthesis of bioactive molecules. Researchers have employed this compound to construct peptidomimetics, which are designed to mimic the structure and function of natural peptides. These peptidomimetics have shown promise in inhibiting key enzymes involved in diseases such as cancer and neurodegenerative disorders.

Moreover, the stereochemistry of this compound has been exploited in asymmetric catalysis, where it serves as a chiral auxiliary to induce enantioselectivity in reactions. This approach has been instrumental in synthesizing enantiopure compounds, which are crucial for drug development due to their superior efficacy and reduced side effects compared to racemic mixtures.

The tert-butoxycarbonyl (Boc) group has also been utilized in click chemistry applications, enabling rapid and efficient assembly of complex molecules. This has facilitated high-throughput screening efforts aimed at identifying novel bioactive compounds with therapeutic potential.

In terms of biological activity, studies have demonstrated that methyl (2R,3S)-3-(2-aminophenyl)-3-{(tert-butoxy)carbonylamino}-2-hydroxypropanoate exhibits potent inhibitory effects on certain proteases. These enzymes are implicated in various pathological conditions, making this compound a valuable tool for exploring therapeutic interventions.

Looking ahead, ongoing research is focused on optimizing the synthetic routes for this compound to enhance scalability and reduce costs. Additionally, efforts are being made to explore its potential as a building block for more complex molecular architectures, such as macrocycles or dendrimers.

In conclusion, methyl (2R,3S)-3-(2-aminophenyl)-3-{(tert-butoxy)carbonylamino}-2-hydroxypropanoate stands out as a versatile compound with significant implications in chemical synthesis and drug discovery. Its unique structure and functional groups make it an invaluable asset for researchers seeking to develop innovative therapeutic agents.

1176534-47-6 (methyl (2R,3S)-3-(2-aminophenyl)-3-{(tert-butoxy)carbonylamino}-2-hydroxypropanoate) 関連製品

- 298695-62-2((R)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide))

- 1251627-14-1(N-(4-bromophenyl)-2-{8-methyl(propyl)amino-3-oxo-2H,3H-1,2,4triazolo4,3-apyrazin-2-yl}acetamide)

- 2171784-96-4(4-amino-2-(1-methoxypropan-2-yl)-1,2-oxazolidin-3-one)

- 1226440-07-8(N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-4-ethoxy-3-fluorobenzene-1-sulfonamide)

- 1805547-20-9(4-(Chloromethyl)-2-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine)

- 2172164-66-6(2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3,3,3-trifluoropropanamido}oxy)acetic acid)

- 2060036-66-8(2-cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine)

- 2196077-53-7(1-[4-(2,6-Difluorobenzoyl)-1-piperazinyl]-2-propen-1-one)

- 2227891-08-7((2S)-2-amino-2-(4-bromo-3,5-dimethylphenyl)ethan-1-ol)

- 2228822-31-7({1-(4-cyclopropylphenyl)methylcyclopropyl}methanamine)